molecular formula C13H17N3O3 B14949981 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide

2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide

Cat. No.: B14949981
M. Wt: 263.29 g/mol
InChI Key: MRPKLLSUWDZGKG-OQLLNIDSSA-N
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Description

2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-propyloxamide

InChI

InChI=1S/C13H17N3O3/c1-3-8-14-12(17)13(18)16-15-9-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,17)(H,16,18)/b15-9+

InChI Key

MRPKLLSUWDZGKG-OQLLNIDSSA-N

Isomeric SMILES

CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OC

Origin of Product

United States

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